molecular formula C15H16N2O3 B11667459 N'-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11667459
M. Wt: 272.30 g/mol
InChI Key: XMCNOHGBPAGSTR-SXGWCWSVSA-N
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Description

N’-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethylfuran-3-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its combination of a furan ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(Z)-(2-methoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-10-8-13(11(2)20-10)15(18)17-16-9-12-6-4-5-7-14(12)19-3/h4-9H,1-3H3,(H,17,18)/b16-9-

InChI Key

XMCNOHGBPAGSTR-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C\C2=CC=CC=C2OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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